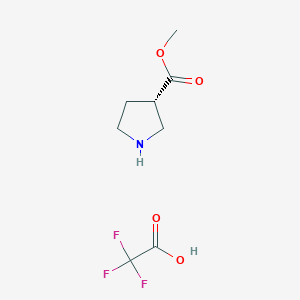

(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (3S)-pyrrolidine-3-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)5-2-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZSGCGCUBPXBR-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate chemical properties

An In-Depth Technical Guide to (S)-Methyl Pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, applications, and handling of this compound. The structure of this document is designed to provide a logical flow from fundamental properties to practical applications and safety, reflecting an expert-driven approach to understanding this valuable chemical entity.

Introduction: The Significance of a Chiral Building Block

This compound is a chiral organic compound featuring a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. The pyrrolidine scaffold is of immense interest in medicinal chemistry due to its prevalence in a wide array of bioactive natural products and synthetic drugs.[1] Its saturated, non-planar structure allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1]

This specific compound combines the (S)-enantiomer of the methyl pyrrolidine-3-carboxylate core with a trifluoroacetate counter-ion. The stereochemistry at the C3 position is crucial, as different stereoisomers can exhibit vastly different biological activities and reactivity patterns.[2] The trifluoroacetate salt form is often utilized to improve the handling characteristics, stability, and solubility of the parent amine compared to its freebase form. This guide will delve into the core chemical properties, analytical characterization, synthetic utility, and safety protocols associated with this important building block.

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1523530-27-9 | [3] |

| Molecular Formula | C8H12F3NO4 | [3][4] |

| Molecular Weight | 243.18 g/mol | [3][4] |

| Purity | Typically ≥95% | [4] |

| InChIKey | PMZSGCGCUBPXBR-JEDNCBNOSA-N | [4] |

| Appearance | Data not widely published; related hydrochloride salt appears as a cream crystalline powder to oil. | [5] |

| Melting Point | Not specified in available literature. | [3] |

| Boiling Point | Not specified in available literature. | [3] |

| Solubility | Expected to have good solubility in polar organic solvents. The trifluoroacetate salt form generally enhances solubility in aqueous media compared to the free base. |

The balanced lipophilic and hydrophilic character of the core pyrrolidine carboxylate structure is significant for its ability to cross biological membranes while retaining some aqueous solubility, a key consideration in drug design.[2]

Spectroscopic Analysis and Structural Elucidation

Confirming the identity and purity of this compound is paramount. Standard spectroscopic methods are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the pyrrolidine ring protons, the methyl ester group, and the N-H proton. ¹⁹F NMR is crucial for confirming the presence of the trifluoroacetate counter-ion, which will appear as a sharp singlet.

-

Mass Spectrometry (MS) : This technique is used to confirm the molecular weight. Under electrospray ionization (ESI), the instrument will typically detect the cationic portion of the molecule, [(S)-Methyl pyrrolidine-3-carboxylate + H]⁺.

-

Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups. Expect to see characteristic absorptions for the N-H bond of the secondary amine salt, the C=O stretch of the ester, and strong bands associated with the C-F bonds of the trifluoroacetate anion.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete structural verification of the compound.

Caption: Standard workflow for structural confirmation.

Representative Protocol: NMR Sample Preparation and Acquisition

Causality: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum that would obscure the analyte's signals. DMSO-d₆ is often chosen for amine salts due to its ability to dissolve polar compounds and its exchangeable proton signal, which can help identify the N-H proton.

-

Preparation : Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvation : Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Mixing : Vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is required for high-quality spectra.

-

Acquisition : Place the NMR tube in the spectrometer. Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.

Applications in Synthesis and Drug Discovery

The true value of (S)-Methyl pyrrolidine-3-carboxylate lies in its application as a versatile chiral building block. Its bifunctional nature—a secondary amine and a methyl ester—provides multiple handles for synthetic modification.

-

Pharmaceutical Intermediate : This compound is a valuable precursor in the synthesis of complex molecules. The pyrrolidine nucleus is central to drugs targeting neurological disorders, and this specific intermediate provides a chiral starting point for their synthesis.[2][5] The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, while the secondary amine can be N-alkylated or acylated to introduce further diversity.

-

Scaffold in Medicinal Chemistry : The pyrrolidine ring system is a "privileged scaffold" that appears in numerous classes of therapeutic agents, including anticancer, antidiabetic, and anti-inflammatory compounds.[1] For instance, derivatives of the pyrrolidine core have been successfully developed as potent MDM2 inhibitors for cancer therapy.[6]

-

Agrochemical Development : Beyond pharmaceuticals, this structural motif is also used in the formulation of modern pesticides and herbicides, where it can contribute to the efficacy and stability of the active ingredients.[2][5]

Role as a Synthetic Intermediate

The diagram below outlines the primary synthetic transformations available from this building block.

Caption: Key synthetic pathways using the title compound.

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. While specific toxicological data for the trifluoroacetate salt is not extensively published, data from closely related compounds, such as the hydrochloride salt and other pyrrolidine derivatives, provide a strong basis for establishing safe handling protocols.[7][8]

GHS Hazard Classification (Anticipated)

Based on related compounds, the following hazards should be anticipated.

| Hazard Statement | Description | GHS Pictogram |

| H302 | Harmful if swallowed | Exclamation Mark |

| H315 | Causes skin irritation | Exclamation Mark |

| H319 | Causes serious eye irritation | Exclamation Mark |

| H335 | May cause respiratory irritation | Exclamation Mark |

Source: GHS classifications for the analogous hydrochloride salt.[8]

Recommended Handling and Storage Protocols

Causality: The protocols described are designed to minimize exposure through inhalation, ingestion, and dermal contact, which are the primary routes of potential harm. The use of a chemical fume hood is a critical engineering control that contains vapors and prevents respiratory irritation.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation : Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing vapors or mists.[7][9]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7] Some related compounds are noted to be hygroscopic or moisture-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[9]

-

First Aid Measures :

-

Skin Contact : Immediately wash off with soap and plenty of water, removing all contaminated clothing.[9]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

-

Safety Workflow Diagram

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]

- 3. This compound - CAS:1523530-27-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Chiral Purity Analysis of (S)-Methyl Pyrrolidine-3-Carboxylate by NMR Spectroscopy

Abstract

The determination of enantiomeric purity is a critical aspect of drug development and chemical synthesis. For chiral molecules such as (S)-Methyl pyrrolidine-3-carboxylate, a versatile building block in pharmaceuticals, ensuring high enantiomeric excess (% ee) is paramount for therapeutic efficacy and safety.[1] This guide provides a comprehensive technical overview of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful and reliable tool for the chiral purity analysis of (S)-Methyl pyrrolidine-3-carboxylate. We will delve into the fundamental principles, compare the efficacy of different chiral discriminating agents, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Purity in Pharmaceutical Development

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to accurately quantify the enantiomeric composition of a drug substance is not merely an analytical task but a regulatory and safety necessity. (S)-Methyl pyrrolidine-3-carboxylate is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its stereochemical integrity directly influences the purity and, consequently, the safety and efficacy of the final drug product.

NMR spectroscopy offers a distinct advantage over other analytical techniques like chiral chromatography. It is a primary quantitative method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for a direct and accurate determination of the enantiomeric ratio without the need for identical response factors for each enantiomer.[2]

The Principle of NMR-Based Chiral Discrimination

Enantiomers are chemically and physically identical in an achiral environment, and thus, their NMR spectra are indistinguishable. The core principle of NMR-based chiral analysis is to create a diastereomeric environment in the NMR tube.[3][4] This is achieved by introducing a chiral auxiliary, which interacts with the enantiomers of the analyte to form transient diastereomeric complexes (with chiral solvating agents) or stable diastereomeric compounds (with chiral derivatizing agents).[5] These diastereomers are no longer mirror images and, as a result, exhibit distinct chemical shifts (anisochronism) in the NMR spectrum, allowing for their individual quantification.[3]

The choice between a chiral solvating agent (CSA) and a chiral derivatizing agent (CDA) is a critical decision in method development.

-

Chiral Solvating Agents (CSAs): These form weak, non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking.[5] The exchange between the free and complexed states is typically fast on the NMR timescale.[3]

-

Chiral Derivatizing Agents (CDAs): These react covalently with a functional group of the analyte to form stable diastereomers.[3][5] This approach often leads to larger chemical shift differences but requires a chemical reaction and may necessitate purification.

Strategic Selection of Chiral Discriminating Agents for (S)-Methyl Pyrrolidine-3-Carboxylate

(S)-Methyl pyrrolidine-3-carboxylate possesses a secondary amine and an ester functional group, both of which can be targeted for chiral discrimination.

Chiral Solvating Agents (CSAs)

For (S)-Methyl pyrrolidine-3-carboxylate, acidic CSAs that can form salts with the secondary amine are often effective.

-

(R)-(-)-Mandelic Acid and its Derivatives: These are classic and effective CSAs for amines. The carboxylic acid protonates the amine, forming a diastereomeric ion pair.

-

(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP): This chiral phosphoric acid is a powerful CSA known for inducing significant chemical shift differences in a wide range of chiral amines.

Chiral Derivatizing Agents (CDAs)

CDAs that react with the secondary amine are the most common choice for this analyte.

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride): A widely used CDA that reacts with the amine to form stable diastereomeric amides (Mosher's amides).[3]

-

(R)-1-(1-Naphthyl)ethyl isocyanate (NEIC): Reacts with the amine to form diastereomeric ureas, which often exhibit large chemical shift differences.

The following diagram illustrates the decision-making process for selecting a chiral discriminating agent:

Caption: Decision workflow for selecting a CSA or CDA.

Experimental Protocols

General Considerations for Sample Preparation and NMR Acquisition

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice. Ensure the solvent is dry, as water can interfere with the interactions.

-

Analyte Concentration: Typically 5-10 mg of the analyte in 0.6-0.7 mL of solvent.

-

NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion.

-

Quantitative Parameters: For accurate quantification, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

Protocol 1: Chiral Purity Analysis using a Chiral Solvating Agent ((R)-BNP)

This protocol describes the in situ formation of diastereomeric complexes.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of (S)-Methyl pyrrolidine-3-carboxylate into an NMR tube.

-

Add 0.7 mL of CDCl₃ and acquire a standard ¹H NMR spectrum of the analyte alone.

-

Prepare a stock solution of (R)-BNP in CDCl₃ (e.g., 20 mg/mL).

-

Add the (R)-BNP solution stepwise (e.g., in 0.25 equivalent increments) to the analyte solution, acquiring a spectrum after each addition. Monitor the chemical shifts of the analyte's protons.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra at 298 K.

-

Key parameters: 32-64 scans, relaxation delay (D1) of 10 seconds.

-

-

Data Analysis:

-

Identify a well-resolved proton signal of the analyte that shows clear splitting into two peaks (one for the (S)-enantiomer and one for the (R)-enantiomer). The protons alpha to the nitrogen or the ester methyl group are often good candidates.

-

Integrate the two signals corresponding to the two enantiomers.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer) ] * 100

-

The following diagram illustrates the interaction between the analyte and a CSA:

Caption: Formation of diastereomeric complexes with a CSA.

Protocol 2: Chiral Purity Analysis using a Chiral Derivatizing Agent ((R)-NEIC)

This protocol involves the formation of stable diastereomeric ureas.

-

Derivatization Reaction:

-

In a small vial, dissolve ~10 mg of (S)-Methyl pyrrolidine-3-carboxylate in 1 mL of anhydrous dichloromethane or CDCl₃.

-

Add 1.1 equivalents of (R)-1-(1-Naphthyl)ethyl isocyanate (NEIC).

-

Add a non-nucleophilic base like triethylamine (1.2 equivalents) if the analyte is in its hydrochloride salt form.

-

Stir the reaction at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or ¹H NMR).

-

-

Sample Preparation for NMR:

-

If the reaction is clean, the crude reaction mixture can be directly analyzed by NMR. If necessary, a quick filtration through a small plug of silica gel can remove any solid byproducts.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Use standard quantitative parameters as described in section 4.1.

-

-

Data Analysis:

-

Identify well-separated signals corresponding to the two diastereomers. Protons on the naphthyl group or the methyl group of the NEIC moiety often show good separation.

-

Integrate the signals and calculate the % ee as described in Protocol 1.

-

Data Presentation and Interpretation

A clear presentation of the results is crucial. The following table provides an example of how to summarize the data obtained from different methods.

| Chiral Discriminating Agent | Analyte Proton Monitored | Chemical Shift (δ) of (S)-enantiomer (ppm) | Chemical Shift (δ) of (R)-enantiomer (ppm) | Chemical Shift Difference (Δδ) (ppm) | Calculated % ee |

| (R)-BNP (CSA) | Ester -OCH₃ | 3.72 | 3.69 | 0.03 | 98.5 |

| (R)-NEIC (CDA) | Naphthyl C-H | 8.15 | 8.11 | 0.04 | 98.6 |

Note: The chemical shift values are hypothetical and for illustrative purposes.

Method Validation: Ensuring Trustworthiness

For use in a regulated environment, the NMR method for chiral purity analysis must be validated.[6] Key validation parameters include:

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including its counter-enantiomer. This is demonstrated by the baseline resolution of the signals for the two enantiomers.

-

Linearity: The method should provide results that are directly proportional to the concentration of the enantiomers over a given range. This can be assessed by preparing samples with varying ratios of the two enantiomers.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known enantiomeric compositions.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Quantification (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

Conclusion: A Powerful and Versatile Technique

NMR spectroscopy, when combined with the appropriate chiral discriminating agents, provides a robust, reliable, and quantitative method for the determination of the enantiomeric purity of (S)-Methyl pyrrolidine-3-carboxylate. The choice between a chiral solvating agent and a chiral derivatizing agent depends on the specific requirements of the analysis, such as the need for non-destructive testing or the desire for larger chemical shift differences. With proper method development and validation, NMR spectroscopy stands as an indispensable tool for ensuring the quality and safety of chiral pharmaceuticals.

References

-

Li, G., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(19), 11957-11965. [Link]

-

Bull, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 748-753. [Link]

-

PubMed. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. [Link]

-

Kim, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 533-540. [Link]

-

PubMed. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. [Link]

-

Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

-

ResearchGate. (n.d.). Determination of enantiomer composition of amino acid esters by 1H NMR spectroscopy using a chiral cobalt(III) porphyrin shift reagent. [Link]

-

Szatmári, I., et al. (2018). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect, 3(31), 8963-8967. [Link]

-

de Castro, P. P., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4983. [Link]

-

Cefalì, F., et al. (2024). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Molecules, 29(6), 1310. [Link]

-

PubMed Central. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

-

ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. [Link]

-

qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

-

ResearchGate. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. [Link]

-

Dong, M. W. (2006). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. LCGC North America, 24(7), 656-666. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]

- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 4. Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

Spectroscopic Data for (S)-Methyl Pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for (S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate, a chiral building block of significant interest in pharmaceutical and medicinal chemistry. The pyrrolidine scaffold is a foundational motif in a vast array of biologically active molecules and approved drugs.[1][2][3] The precise spectroscopic characterization of its derivatives is paramount for ensuring structural integrity, stereochemical purity, and ultimately, the safety and efficacy of downstream applications in drug development.

This document is intended for researchers, scientists, and professionals in the field of drug development. It offers not only a repository of expected spectroscopic data but also delves into the rationale behind the experimental design and data interpretation, embodying the principles of expertise, experience, and trustworthiness.

Introduction to this compound

This compound is the salt form of the methyl ester of (S)-pyrrolidine-3-carboxylic acid. The trifluoroacetate counter-ion is often employed to improve the handling and stability of the parent amine. A thorough understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and structural confirmation in synthetic chemistry.

The chirality at the C3 position of the pyrrolidine ring is a key feature of this molecule. While standard Nuclear Magnetic Resonance (NMR) spectroscopy does not differentiate between enantiomers, it provides detailed information about the connectivity and chemical environment of each atom within the molecule.[4] Advanced NMR techniques using chiral solvating agents can be employed for the determination of enantiomeric purity.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable. The data presented herein is predicted based on the analysis of the hydrochloride salt and related pyrrolidine derivatives, with consideration for the trifluoroacetate counter-ion.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is critical for reproducibility.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

Instrumentation and Data Acquisition:

-

Spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

-

¹H NMR: Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering a chemical shift range of 0-12 ppm, and a relaxation delay of 1-5 seconds.[1]

-

¹³C NMR: A proton-decoupled experiment is standard. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.

Below is a workflow diagram for NMR data acquisition:

Caption: Experimental workflow for NMR analysis.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for (S)-Methyl Pyrrolidine-3-carboxylate Cation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.80 | s | 3H | -OCH₃ | Singlet due to the absence of adjacent protons. The chemical shift is typical for a methyl ester. |

| ~3.5-3.7 | m | 3H | H2, H5a | These protons are adjacent to the electron-withdrawing nitrogen atom, shifting them downfield. |

| ~3.3-3.4 | m | 1H | H5b | The diastereotopic nature of the C5 protons can lead to different chemical shifts. |

| ~3.2-3.3 | m | 1H | H3 | This proton is at the chiral center and is coupled to the adjacent methylene protons at C2 and C4. |

| ~2.2-2.4 | m | 2H | H4 | These protons are further from the nitrogen and ester groups, thus appearing more upfield. |

Note: The presence of the trifluoroacetate counter-ion is not expected to significantly alter the chemical shifts of the cation's protons.

¹³C NMR Spectral Data and Interpretation

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Data for (S)-Methyl Pyrrolidine-3-carboxylate Cation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~52 | -OCH₃ | The methyl carbon of the ester. |

| ~48 | C2 | Carbon adjacent to the nitrogen atom. |

| ~45 | C5 | Carbon adjacent to the nitrogen atom. |

| ~40 | C3 | The chiral carbon, its chemical shift is influenced by both the nitrogen and the ester group. |

| ~28 | C4 | The most upfield carbon in the ring, being furthest from the electron-withdrawing groups. |

Note: The trifluoroacetate anion will exhibit its own signals in the ¹³C NMR spectrum, typically a quartet for the trifluoromethyl carbon around 116 ppm (due to coupling with fluorine) and a signal for the carboxyl carbon around 160 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1]

Instrumentation and Data Acquisition:

-

Electrospray ionization (ESI) is a common and suitable technique for this polar and pre-charged molecule.

-

The analysis should be performed in positive ion mode to detect the cationic (S)-Methyl pyrrolidine-3-carboxylate.

-

A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement, which aids in confirming the elemental composition.

Below is a workflow diagram for MS data acquisition:

Caption: Experimental workflow for Mass Spectrometry analysis.

Mass Spectrum Interpretation

The expected mass spectrum will show the molecular ion of the cation.

Table 3: Predicted Mass Spectrometry Data

| m/z (Da) | Ion |

| 130.0863 | [M+H]⁺ |

M refers to the neutral (S)-Methyl pyrrolidine-3-carboxylate molecule. The calculated exact mass for C₆H₁₂NO₂⁺ is 130.0863.

Fragmentation patterns can also provide valuable structural information. Common fragmentation pathways for pyrrolidine derivatives involve the loss of the ester group or ring opening.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and mass spectrometry, provide a comprehensive framework for the characterization of this compound. Adherence to the outlined experimental protocols is essential for obtaining high-quality, reproducible data. A thorough understanding of the spectral features and their correlation to the molecular structure is fundamental for any researcher working with this important chiral building block in the pursuit of novel therapeutics.

References

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives - Benchchem.

- Direct chiral discrimination in NMR spectroscopy - SciSpace.

- NMR Spectroscopy Used to Directly Measure Molecular Chirality | Biocompare.

- Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF.

- New NMR Technique Enables Direct Detection of Molecular Chirality.

- A Technical Guide to the Spectroscopic Characterization of Pyrrolidin-1-ylmethanesulfonic Acid - Benchchem.

- Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au - ACS Publications.

- Application Notes and Protocols for the Spectroscopic Analysis of Pyrrolidine-3,4-diamine - Benchchem.

Sources

A Technical Guide to (S)-Methyl Pyrrolidine-3-carboxylate: A Cornerstone Chiral Building Block in Modern Synthesis

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its rigid, three-dimensional structure is highly sought after for its ability to orient substituents in a precise spatial arrangement, which is critical for selective interaction with biological targets.[1][3] This guide focuses on (S)-Methyl pyrrolidine-3-carboxylate, a versatile chiral building block that serves as a pivotal starting material for synthesizing complex, enantiomerically pure molecules. We will explore its synthesis, inherent reactivity, and strategic applications in drug discovery, providing both high-level insights and detailed experimental protocols for the practicing chemist.

Introduction: The Strategic Value of Chiral Pyrrolidines

In the quest for novel therapeutics, controlling molecular three-dimensionality is paramount. Chiral building blocks are indispensable tools that allow chemists to introduce specific stereocenters into a target molecule, profoundly influencing its pharmacological and pharmacokinetic properties.[3][4] The saturated, sp³-hybridized nature of the pyrrolidine ring offers a distinct advantage over flat, aromatic systems by providing superior three-dimensional coverage and often improving critical physicochemical parameters like aqueous solubility.[1][3]

(S)-Methyl pyrrolidine-3-carboxylate, with its defined stereocenter at the C3 position and two orthogonal functional handles—a secondary amine and a methyl ester—presents an ideal entry point for constructing a diverse array of complex structures. Its utility is rooted in its ability to serve as a conformationally constrained β-amino acid analogue, a scaffold for introducing substituents with precise stereochemical control.

Synthesis of the Chiral Building Block

The most common and economically viable route to enantiomerically pure (S)-Methyl pyrrolidine-3-carboxylate begins with the naturally occurring amino acid, L-glutamic acid. This approach leverages the inherent chirality of the starting material, avoiding costly asymmetric synthesis or resolution steps.

A typical synthetic sequence is outlined below:

Caption: Synthesis pathway from L-Glutamic Acid.

This pathway involves an initial thermal cyclization of L-glutamic acid to form pyroglutamic acid.[5] Subsequent esterification and a series of reduction and cyclization steps yield the target molecule. While various methods exist, this route is favored for its scalability and reliance on readily available starting materials.

Chemical Reactivity and Synthetic Transformations

The synthetic versatility of (S)-Methyl pyrrolidine-3-carboxylate stems from the distinct reactivity of its secondary amine and ester functionalities. This allows for selective manipulation and the introduction of diverse substituents.

N-Functionalization

The secondary amine is a nucleophilic center readily undergoing reactions like:

-

Protection: The amine is typically protected to prevent unwanted side reactions during subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is most common due to its stability and ease of removal under acidic conditions.

-

Alkylation/Arylation: Direct N-alkylation or N-arylation introduces substituents that can be crucial for modulating a compound's biological activity or tuning its physical properties.

-

Acylation/Amidation: Coupling with carboxylic acids or acyl chlorides forms amides, a key linkage in peptidomimetics and other complex molecules.

C3-Ester Manipulation

The methyl ester at the C3 position can be transformed into a variety of other functional groups:

-

Hydrolysis: Saponification yields the corresponding carboxylic acid, which can be used for amide coupling or other transformations.

-

Reduction: Reduction with agents like lithium aluminum hydride (LiAlH₄) provides the corresponding (S)-pyrrolidin-3-ylmethanol, a valuable primary alcohol intermediate.

-

Amidation: Direct reaction with amines can form amides, offering an alternative to the hydrolysis-coupling sequence.

The orthogonality of these functional groups is a key strategic advantage, as illustrated below.

Caption: Orthogonal reactivity of the core scaffold.

Applications in Drug Synthesis: Case Studies

The true value of (S)-Methyl pyrrolidine-3-carboxylate is demonstrated by its incorporation into high-value, complex pharmaceutical agents. Its rigid structure helps to pre-organize the molecule for optimal binding to its biological target, often leading to enhanced potency and selectivity.

| Drug Class | Example Compound | Role of the Pyrrolidine Scaffold |

| HCV Protease Inhibitors | Telaprevir (precursor) | Provides a rigid backbone to correctly position key pharmacophoric elements for binding to the enzyme's active site. |

| Antibacterial Agents | Gemifloxacin | The pyrrolidine ring is a key component of the C-7 side chain, influencing antibacterial spectrum and pharmacokinetic properties. |

| CNS Agents | Receptor Modulators | The defined stereochemistry and lipophilicity are crucial for crossing the blood-brain barrier and achieving selective receptor interaction.[6] |

The pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs, highlighting its importance in pharmaceutical science.[1]

Experimental Protocol: N-Boc Protection

This protocol details the standard procedure for protecting the secondary amine of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride with a Boc group, a foundational step for many synthetic routes.

Objective: To synthesize 1-(tert-butoxycarbonyl)-L-proline methyl ester.

Materials:

-

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Suspend (S)-Methyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane (approx. 0.2 M).

-

Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base. Stir for 15 minutes.

-

Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting N-Boc protected product is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.

Rationale: The use of triethylamine is crucial to deprotonate the ammonium salt, liberating the free secondary amine for nucleophilic attack on the Boc anhydride.[7] The aqueous work-up removes unreacted reagents and salts, yielding a clean product.

Conclusion

(S)-Methyl pyrrolidine-3-carboxylate has firmly established itself as an indispensable chiral building block in modern organic synthesis and medicinal chemistry.[8] Its ready availability from the chiral pool, combined with its versatile and orthogonal functional handles, provides a reliable and efficient platform for the construction of complex, enantiomerically pure molecules. As drug discovery continues to trend towards more structurally complex and three-dimensional chemical matter, the strategic importance of scaffolds like (S)-Methyl pyrrolidine-3-carboxylate will only continue to grow, enabling the synthesis of the next generation of innovative therapeutics.

References

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Available from: [Link]

-

Organic Syntheses. A. tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses Procedure. Available from: [Link]

-

Iannuzzi, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

-

ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Request PDF. Available from: [Link]

- Google Patents. CN106588738A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available from: [Link]

-

CORE. Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s. Available from: [Link]

-

ResearchGate. Synthesis of methyl pyrrolidine-3-carboxylate. Available from: [Link]

-

NIH National Library of Medicine. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

Organic Syntheses. d-GLUTAMIC ACID. Organic Syntheses Procedure. Available from: [Link]

- Google Patents. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

-

PubMed. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Available from: [Link]

-

NIH National Library of Medicine. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. (S)-3-Methylpyrrolidine|Chiral Building Block [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]

- 7. CN106588738A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

A-Technical Guide to the Synthesis of Substituted Pyrrolidines from (S)-Methyl Pyrrolidine-3-carboxylate

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its desirable physicochemical and pharmacokinetic properties make it a highly sought-after motif in modern drug discovery.[3] This guide provides an in-depth technical overview of synthetic strategies for generating diverse libraries of substituted pyrrolidines, starting from the versatile and commercially available chiral building block, (S)-Methyl pyrrolidine-3-carboxylate. We will explore key functionalization strategies at both the N1- and C3-positions, providing field-proven insights into experimental design, detailed protocols for core transformations, and a framework for combining these methods to access novel chemical matter.

Introduction: The Enduring Value of the Pyrrolidine Scaffold

Nitrogen-containing heterocycles are cornerstones of pharmacology, with over half of all small-molecule drugs featuring such a ring system.[1] Among these, the saturated five-membered pyrrolidine ring is particularly prominent.[1] Its non-planar, puckered conformation allows for the precise spatial presentation of substituents, facilitating optimal interactions with biological targets. Furthermore, the pyrrolidine core often imparts favorable properties such as increased aqueous solubility and metabolic stability, crucial attributes for successful drug candidates. Derivatives of this scaffold are found in drugs targeting a wide array of diseases, including antiviral, anticancer, anti-inflammatory, and antidiabetic agents.[2][4]

(S)-Methyl Pyrrolidine-3-carboxylate: A Strategic Chiral Precursor

The power of (S)-Methyl pyrrolidine-3-carboxylate as a starting material lies in its inherent chirality and the orthogonal reactivity of its two key functional groups.

-

Stereochemical Integrity: The fixed (S)-configuration at the C3 position provides a crucial stereochemical anchor, allowing for the synthesis of enantiomerically pure final compounds. This is critical for specificity and potency in biological systems.[1]

-

N1-Position (Secondary Amine): The secondary amine is a nucleophilic center, readily undergoing reactions such as alkylation, acylation, arylation, and reductive amination. This site serves as a primary vector for introducing R¹ diversity.

-

C3-Position (Methyl Ester): The ester group is an electrophilic handle that can be transformed into a wide range of other functionalities, including amides, alcohols, and carboxylic acids. This allows for the introduction of R² diversity.

The ability to selectively modify these two positions independently or in sequence provides a robust platform for combinatorial library synthesis and systematic structure-activity relationship (SAR) studies.

Core Synthetic Strategies: A Modular Approach

A successful synthesis campaign begins with a logical dissection of the target molecule into building blocks that can be assembled using high-yielding, reliable reactions. The strategies below can be employed individually or in combination to generate a vast array of pyrrolidine analogues.

Strategy A: Functionalization at the N1-Position

Modification of the ring nitrogen is often the first strategic step. Protecting the nitrogen with a group like tert-butyloxycarbonyl (Boc) can be advantageous for subsequent reactions, while direct functionalization introduces key diversity elements.

-

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides (e.g., iodomethane, benzyl bromide) in the presence of a mild base like K₂CO₃ or Et₃N.

-

N-Acylation: Formation of N-amides by reacting the pyrrolidine with acyl chlorides or anhydrides. This is a robust method for introducing carbonyl-containing substituents.

-

Reductive Amination: A powerful method for introducing substituted alkyl groups. The pyrrolidine is reacted with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (STAB). This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

Strategy B: Derivatization of the C3-Ester

The C3-ester is a versatile gateway to numerous other functional groups.

-

Hydrolysis to Carboxylic Acid: Saponification of the methyl ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture yields the corresponding (S)-pyrrolidine-3-carboxylic acid. This intermediate is crucial for subsequent amide bond formation.

-

Amide Coupling: This is one of the most common and important transformations. The carboxylic acid (from hydrolysis) is coupled with a primary or secondary amine using a peptide coupling agent.

-

Rationale: Direct reaction of a carboxylic acid and an amine to form an amide requires very high temperatures (>100 °C) and is often impractical.[5] Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) activate the carboxylic acid by converting the hydroxyl into a good leaving group, facilitating nucleophilic attack by the amine at room temperature.[5]

-

-

Reduction to Primary Alcohol: The ester can be cleanly reduced to the corresponding primary alcohol, (S)-pyrrolidin-3-ylmethanol.

-

Reagent Choice: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters to primary alcohols.[6][7][8] It is significantly more reactive than sodium borohydride (NaBH₄), which is typically not strong enough to reduce esters.[7] The reaction must be performed under anhydrous conditions, usually in an etheral solvent like THF.

-

Strategy C: Orthogonal Synthesis Workflow

By combining these strategies, complex molecules with multiple points of diversity can be constructed efficiently. A common and highly effective workflow involves an initial N-functionalization followed by C3-derivatization.

Caption: Orthogonal synthesis workflow for generating diverse pyrrolidines.

Detailed Experimental Protocols

The following protocols are illustrative examples of the core transformations discussed.

Protocol 4.1: N-Boc Protection of (S)-Methyl Pyrrolidine-3-carboxylate

Rationale: The Boc protecting group is widely used to temporarily mask the nucleophilicity of the pyrrolidine nitrogen. It is stable to a wide range of non-acidic conditions and can be easily removed with acid (e.g., TFA).

Procedure:

-

Dissolve (S)-Methyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base.

-

Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which is often used without further purification.

Protocol 4.2: Hydrolysis and EDC Coupling to form an Amide

Rationale: This two-step, one-pot procedure is highly efficient for creating amide libraries. The hydrolysis is performed first, followed by direct addition of the coupling reagents and the desired amine.

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Reduction of esters to alcohols [quimicaorganica.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acs.org [acs.org]

The Chiral Scaffold in Drug Discovery: A Technical Guide to the Biological Activity of (S)-Methyl Pyrrolidine-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl pyrrolidine-3-carboxylate, a versatile chiral building block, has emerged as a privileged scaffold in medicinal chemistry. Its inherent stereochemistry and conformational flexibility make it an ideal starting point for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of various classes of compounds derived from this valuable synthon. We delve into their applications as anticancer, antimicrobial, neuroprotective, and antidiabetic agents, offering detailed experimental protocols and mechanistic insights to empower researchers in the pursuit of novel therapeutics.

Introduction: The Significance of the (S)-Methyl Pyrrolidine-3-Carboxylate Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1] The introduction of a defined stereocenter, as in (S)-Methyl pyrrolidine-3-carboxylate, provides a crucial handle for designing molecules with high specificity for their biological targets, a cornerstone of modern drug discovery.[2] This chiral precursor allows for the creation of complex three-dimensional structures that can precisely interact with the intricate binding sites of proteins and enzymes.[2] Its utility spans a wide range of therapeutic areas, from targeting neurological disorders to developing novel agrochemicals.[3] This guide will systematically explore the synthetic pathways originating from this chiral building block and the resultant biological activities of its derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for more effective and selective anticancer agents has led to the extensive exploration of pyrrolidine-based compounds. Derivatives of (S)-Methyl pyrrolidine-3-carboxylate have shown significant promise in this area, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Pyrrolidine Carboxamides: Inducers of Apoptosis

A notable class of anticancer agents derived from the pyrrolidine scaffold are the pyrrolidine carboxamides. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines.

Mechanism of Action: One of the key mechanisms of action for these derivatives is the activation of Protein Kinase C delta (PKCδ), a pro-apoptotic protein.[4] Activation of PKCδ can trigger a cascade of events leading to programmed cell death. Additionally, these compounds have been shown to induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[4]

Experimental Protocol: Evaluation of Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5]

-

Cell Preparation: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

-

Compound Treatment: Prepare serial dilutions of the test compounds in serum-free media. Replace the culture medium in the wells with the medium containing the test compounds and incubate for 24 to 72 hours.[6]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[5][7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.

Data Analysis: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolidine Aryl Carboxamide (e.g., Compound 10m) | Hepatocellular Carcinoma (HCC) | ~2-fold more potent than Sorafenib | [4] |

| Spiro[pyrrolidine-3,3-oxindoles] (e.g., Compound 38i) | Breast Cancer (MCF-7) | 3.53 | [8] |

Logical Workflow for Anticancer Drug Screening:

Caption: Workflow for anticancer screening of pyrrolidine derivatives.

Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis.[9] As such, it represents a prime target for anticancer drug development. Pyrrolidine-containing molecules have been designed as STAT3 inhibitors.[10]

Mechanism of Action: These inhibitors typically target the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation. By binding to the SH2 domain, these compounds prevent STAT3 from forming active dimers, thereby inhibiting the transcription of its target genes, which are involved in tumor progression.[9]

Signaling Pathway of STAT3 Inhibition:

Caption: Inhibition of the STAT3 signaling pathway by pyrrolidine derivatives.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Pyrrolidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Pyrrolidine-based Thiosemicarbazones as DHFR Inhibitors

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleic acids and amino acids.[5] Inhibition of DHFR disrupts these vital processes, leading to microbial cell death.

Synthesis and Activity: A series of 4-pyrrolidine-based thiosemicarbazones have been synthesized and evaluated for their DHFR inhibitory activity. These compounds exhibited potent inhibition with IC50 values in the micromolar range.[5]

| Compound | DHFR Inhibition IC50 (µM) | Reference |

| 5d | 12.37 ± 0.48 | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.[11]

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[12]

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Neuroprotective and CNS-related Activities

(S)-Methyl pyrrolidine-3-carboxylate's balanced lipophilicity and structural features make it a suitable scaffold for developing drugs that can cross the blood-brain barrier and target the central nervous system (CNS).[2] Pyrrolidone derivatives, in particular, have shown potential as neuroprotective agents.[13]

Pyrrolidone Derivatives in Cognitive Enhancement

Mechanism of Action: In models of cognitive impairment, such as that induced by scopolamine, novel pyrrolidine-2-one derivatives have demonstrated the ability to ameliorate learning and memory deficits.[7] The proposed mechanisms include the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, and the reduction of oxidative stress in the brain.[7]

Experimental Findings: Studies have shown that treatment with these derivatives can lead to:

-

Improved performance in behavioral tests like the Morris water maze.[7]

-

Reduced levels of lipid peroxidation and increased levels of endogenous antioxidants like glutathione (GSH) in the brain.[7]

Antidiabetic Activity: Targeting Metabolic Disorders

The pyrrolidine scaffold is also a key feature in the design of agents for the treatment of type 2 diabetes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[12] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.[12]

Structure-Activity Relationship: The constrained conformation of the pyrrolidine ring is well-suited for fitting into the active site of the DPP-4 enzyme.[14] The (S)-stereochemistry is often crucial for potent inhibition.[14] Vildagliptin and Sitagliptin are examples of successful DPP-4 inhibitors that feature a chiral amine moiety, for which pyrrolidine derivatives can serve as precursors.[14]

Signaling Pathway of DPP-4 Inhibition:

Caption: Mechanism of action of pyrrolidine-based DPP-4 inhibitors.

Conclusion and Future Perspectives

The derivatives of (S)-Methyl pyrrolidine-3-carboxylate represent a rich and diverse source of biologically active molecules with significant therapeutic potential. The inherent chirality and conformational properties of this scaffold provide a solid foundation for the design of potent and selective inhibitors and modulators of various biological targets. The examples presented in this guide, spanning anticancer, antimicrobial, neuroprotective, and antidiabetic activities, underscore the versatility of this building block. Future research in this area will likely focus on the development of more complex and highly functionalized derivatives, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate these promising compounds into clinically effective drugs.

References

- Khan, I., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Journal of Molecular Structure, 1275, 134650.

- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092.

- Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885–1892.

- Abdel-hameed, M. K., et al. (2018). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 143, 1783–1794.

- Yue, P., & Turkson, J. (2009). Therapeutic modulators of STAT signalling for human diseases. Nature Reviews Drug Discovery, 8(3), 199–216.

- Antipin, R. L., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.

- Sanna, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- Agarwal, S., et al. (2022). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 124, 105831.

- Pieper, A. A., et al. (2011). Development of Proneurogenic, Neuroprotective Small Molecules. Journal of the American Chemical Society, 133(42), 16738–16741.

- Kumar, A., et al. (2022). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis.

- Frank, D. A. (2009). Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Inhibitors). Probe Reports from the NIH Molecular Libraries Program.

-

World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

- Tapalskiy, D. V., & Bilskiy, I. Y. (2020). Antimicrobial susceptibility testing by broth microdilution method: widely available modification.

- Yin, F., Garifullina, A., & Tanaka, F. (2017). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(35), 7471.

- Meker, S., et al. (2019). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants, 8(10), 449.

- B, S., et al. (2021). Discovery of potential inhibitors for stat3: ligand based 3D pharmacophore, virtual screening, molecular docking, dynamic studies and in vitro evaluation. Journal of Biomolecular Structure & Dynamics, 40(15), 6825–6843.

- Liu, D., et al. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules, 29(10), 2269.

Sources

- 1. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic modulators of STAT signalling for human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of potential inhibitors for stat3: ligand based 3D pharmacophore, virtual screening, molecular docking, dynamic studies and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

(S)-Methyl pyrrolidine-3-carboxylate as a proline analog in peptidomimetics

An In-Depth Technical Guide: (S)-Methyl Pyrrolidine-3-Carboxylate as a Proline Analog in Peptidomimetics

Executive Summary

The field of drug discovery perpetually seeks molecular tools that can imbue therapeutic peptides with enhanced stability, conformational rigidity, and receptor affinity. Proline, with its unique cyclic structure, naturally imparts significant conformational constraints on the peptide backbone. However, to further refine these properties, medicinal chemists turn to proline analogs. This technical guide provides an in-depth exploration of (S)-Methyl pyrrolidine-3-carboxylate, a versatile proline analog that serves as a powerful building block in the design of advanced peptidomimetics. We will dissect its fundamental properties, detail its incorporation into peptide scaffolds via Solid-Phase Peptide Synthesis (SPPS), and analyze its profound impact on the resulting molecule's structure, stability, and biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage sophisticated chemical strategies to overcome the inherent limitations of natural peptides.

The Strategic Imperative for Proline Analogs in Peptidomimetic Design

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This structure has profound consequences for peptide and protein architecture:

-

Backbone Rigidity: The pyrrolidine ring restricts the Ramachandran space available to the preceding residue, locking the backbone dihedral angle Φ to approximately -60°.[1]

-

Secondary Structure Induction: Proline is a potent stabilizer of specific secondary structures, most notably β-turns and polyproline II (PPII) helices, which are critical for protein-protein interactions.[1][2]

-

Cis/Trans Isomerism: The tertiary amide bond formed by proline has a relatively small energy difference between its cis and trans conformations, leading to a significant population of the cis isomer—a rarity for other peptide bonds.[2] This isomerization can be a rate-limiting step in protein folding.[3]

While these properties are foundational, natural peptides often suffer from significant therapeutic liabilities, including susceptibility to enzymatic degradation and conformational flexibility that can lead to off-target effects and reduced binding affinity.[4][5] Peptidomimetics aim to solve these issues by incorporating non-natural amino acids. Proline analogs, such as (S)-Methyl pyrrolidine-3-carboxylate, are particularly valuable tools that combine the inherent conformational restriction of proline with novel steric and electronic features to fine-tune a peptide's pharmacological profile.[2]

Physicochemical Profile: (S)-Methyl Pyrrolidine-3-Carboxylate

(S)-Methyl pyrrolidine-3-carboxylate is a chiral building block typically supplied as a hydrochloride salt to improve its stability and handling. Its core structure is a pyrrolidine ring with a methyl ester at the 3-position, maintaining the crucial secondary amine for peptide bond formation.

| Property | Value | Source(s) |

| IUPAC Name | methyl (3S)-pyrrolidine-3-carboxylate;hydrochloride | [6] |

| Molecular Formula | C₆H₁₂ClNO₂ | [6][7] |

| Molecular Weight | 165.62 g/mol | [6][7] |

| CAS Number | 1099646-61-3 | [6] |

| Appearance | Cream crystalline powder to oil | [8] |

| Storage | Store at 0-8 °C under inert gas | [8][9] |

Synthesis and Handling

The synthesis of 3-substituted prolines can be achieved through various organic chemistry routes, including asymmetric Michael addition reactions.[10] For practical application in peptide synthesis, the molecule is typically derivatized with an N-terminal protecting group, most commonly the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which is compatible with standard SPPS chemistry.

Handling Considerations: The hydrochloride salt is generally stable. For use in SPPS, the free amine must be generated in situ by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) during the coupling step. The Fmoc-protected version should be stored under desiccated and refrigerated conditions.

Core Application: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone of modern peptide synthesis, allowing for the stepwise assembly of a peptide chain on an insoluble polymer support.[11] The incorporation of (S)-Methyl pyrrolidine-3-carboxylate follows the standard Fmoc/tBu strategy.

Causality in Experimental Choices:

-

Why Fmoc/tBu Strategy? This orthogonal protection scheme is the most common due to its mild conditions. The Fmoc group is removed by a base (e.g., piperidine), while the acid-labile side-chain protecting groups (like tBu) and the resin linker remain intact until the final cleavage step with strong acid (e.g., Trifluoroacetic acid - TFA).[11][12]

-

Why HBTU/DIPEA? The choice of coupling reagents is critical for efficient amide bond formation while minimizing side reactions, especially racemization. HBTU (or similar uronium/phosphonium salts like HCTU or PyBOP) is a highly efficient activating agent that converts the carboxylic acid of the incoming amino acid into an active ester.[13][14] DIPEA is a sterically hindered, non-nucleophilic base used to activate the carboxyl group and neutralize the protonated amine of the growing peptide chain on the resin, facilitating the reaction without causing premature Fmoc deprotection.

Detailed Experimental Protocol: SPPS Incorporation

This protocol assumes a 0.1 mmol synthesis scale on a standard Fmoc-Rink Amide resin.

-

Resin Swelling: Place the resin in a reaction vessel and swell in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Repeat with a fresh 20% piperidine/DMF solution for 10 minutes, then drain.

-

Self-Validating Check: A positive Kaiser test (deep blue beads) on a small sample of resin confirms the presence of a free primary amine. For a secondary amine like proline, a Chloranil test (red/purple beads) is used.

-

-

Resin Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to completely remove residual piperidine. This is critical to prevent premature deprotection of the incoming amino acid.[15]

-

Coupling Reaction:

-

In a separate vial, dissolve Fmoc-(S)-Methyl pyrrolidine-3-carboxylate (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.

-

Allow the solution to pre-activate for 2-5 minutes.

-

Add the activation mixture to the resin.

-

Agitate at room temperature for 1-2 hours.

-

Self-Validating Check: A negative Kaiser/Chloranil test (colorless/yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

-

-

Post-Coupling Wash: Wash the resin with DMF (5 times) to remove excess reagents.

-

Iteration: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether, centrifuge, and decant the ether.

-

Lyophilize the peptide pellet to obtain a dry powder.

-

Impact on Peptidomimetic Structure and Function

The true value of (S)-Methyl pyrrolidine-3-carboxylate lies in its ability to modulate the properties of the final peptidomimetic.

Conformational Control